4-Chloro-3-(hydroxyimino)butan-2-one
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Overview
Description
4-Chloro-3-(hydroxyimino)butan-2-one is an organic compound with the molecular formula C4H6ClNO2 and a molecular weight of 135.55 g/mol . It is also known by its IUPAC name, (2Z)-1-chloro-2,3-butanedione 2-oxime . This compound is characterized by the presence of a chloro group, a hydroxyimino group, and a butanone backbone.
Preparation Methods
The synthesis of 4-Chloro-3-(hydroxyimino)butan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-2,3-butanedione with hydroxylamine hydrochloride under controlled conditions . The reaction typically takes place in an aqueous medium, and the product is isolated through crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-Chloro-3-(hydroxyimino)butan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-(hydroxyimino)butan-2-one has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(hydroxyimino)butan-2-one involves its interaction with molecular targets such as enzymes and proteins. The hydroxyimino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chloro group can participate in nucleophilic substitution reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
4-Chloro-3-(hydroxyimino)butan-2-one can be compared with similar compounds such as:
4-Chloro-2,3-butanedione: Lacks the hydroxyimino group, making it less reactive in certain biological contexts.
3-Hydroxyimino-2-butanone:
4-Chloro-3-oxobutan-2-one: Lacks the hydroxyimino group, altering its chemical properties and reactivity.
Properties
IUPAC Name |
(3Z)-4-chloro-3-hydroxyiminobutan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2/c1-3(7)4(2-5)6-8/h8H,2H2,1H3/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZWFAYEDBGMDN-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NO)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N/O)/CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14366-10-0 |
Source
|
Record name | 1-chlorobutane-2,3-dione 2-oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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